

# N-Acetyl-D-glucosamine-13C3,15N: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Acetyl-D-glucosamine-13C3,15N*

Cat. No.: *B12403993*

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the isotopically labeled monosaccharide, **N-Acetyl-D-glucosamine-13C3,15N**. This stable isotope-labeled compound serves as a powerful tool in metabolic research, particularly in the elucidation of complex biological pathways and for quantitative analysis in mass spectrometry-based applications.

## Core Chemical Properties and Structure

**N-Acetyl-D-glucosamine-13C3,15N** is a derivative of the naturally occurring amino sugar N-Acetyl-D-glucosamine (GlcNAc), where three carbon atoms are replaced with the stable isotope carbon-13 (<sup>13</sup>C) and the nitrogen atom is replaced with the stable isotope nitrogen-15 (<sup>15</sup>N). This labeling provides a distinct mass shift, enabling its use as a tracer in various biological studies without altering its chemical reactivity.

The fundamental structure of N-Acetyl-D-glucosamine consists of a glucose molecule in which the hydroxyl group at the C2 position is replaced by an acetamido group. The isotopic labeling in **N-Acetyl-D-glucosamine-13C3,15N** is strategically placed to allow for robust tracking and quantification.

## Structure

The chemical structure of N-Acetyl-D-glucosamine is depicted below:

In the  $^{13}\text{C}_3,^{15}\text{N}$  labeled variant, the nitrogen atom of the acetamido group is  $^{15}\text{N}$ , and three of the carbon atoms in the molecule are  $^{13}\text{C}$ . The exact positions of the  $^{13}\text{C}$  labels can vary depending on the synthetic route.

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties of N-Acetyl-D-glucosamine. The properties of the isotopically labeled form are analogous to the unlabeled compound, with the primary difference being the molecular weight.

| Property  | Value   | Source     |
|---|---|------------|
| Synonyms  | N-Acetyl-2-amino-2-deoxy-D-glucose- $^{13}\text{C}_3,^{15}\text{N}$ , GlcNAc- $^{13}\text{C}_3,^{15}\text{N}$ | [1]        |
| CAS Number  | 478529-43-0   | [1]        |
| Molecular Formula   | $\text{C}_5^{13}\text{C}_3\text{H}_{15}^{15}\text{NO}_6$  | [1]        |
| Molecular Weight (unlabeled)                                | 221.21 g/mol  | [2]        |
| Molecular Weight ( $^{13}\text{C}_3,^{15}\text{N}$ labeled) | Approx. 225.22 g/mol  | Calculated |
| Appearance  | White to off-white crystalline solid  | [3]        |
| Melting Point   | 210-211 °C (decomposes)   | [2][3]     |
| Solubility  | Soluble in water (50 mg/mL)   | [3]        |
| Isotopic Purity   | Typically $\geq 98$ atom % $^{15}\text{N}$ , $\geq 99$ atom % $^{13}\text{C}$                                 |            |
| Storage Temperature   | -20°C   | [3]        |

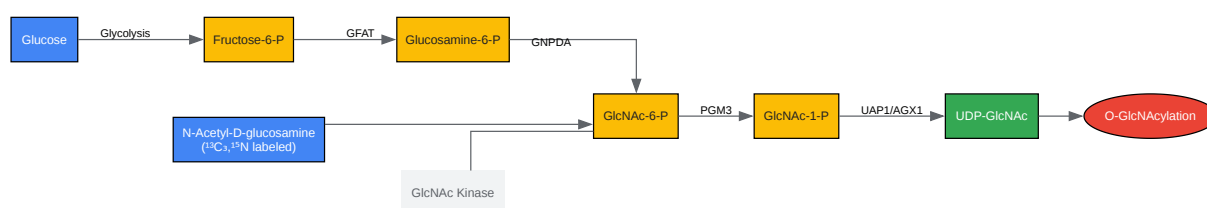
## Key Biological Pathways and Involvement

N-Acetyl-D-glucosamine is a central molecule in several critical metabolic pathways. Its isotopically labeled form is invaluable for tracing the flux through these pathways and

understanding their regulation.

## Hexosamine Biosynthetic Pathway (HBP)

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a key building block for the biosynthesis of glycoproteins, glycolipids, and proteoglycans.[4] N-Acetyl-D-glucosamine can enter this pathway after phosphorylation.

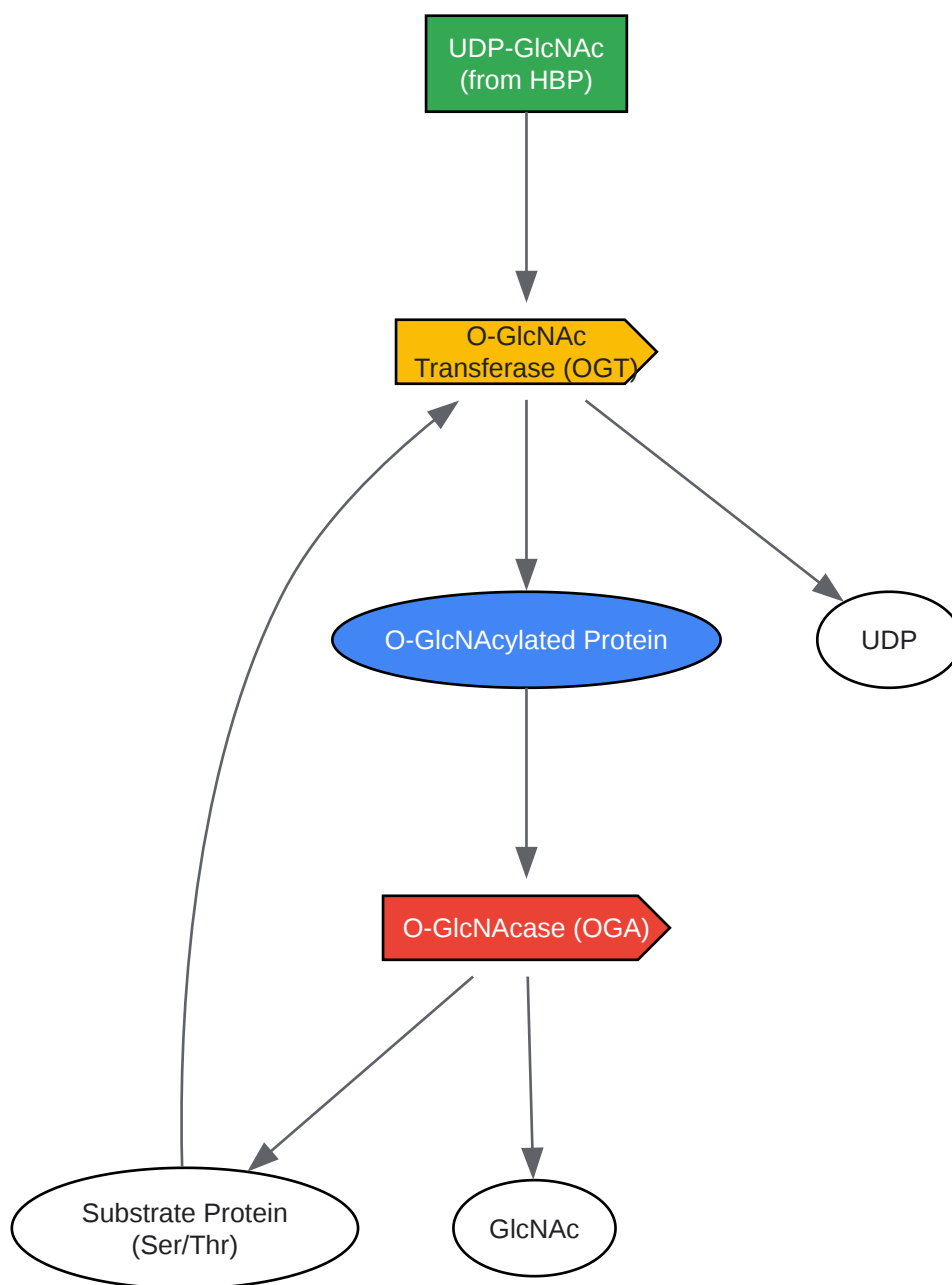


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Hexosamine Biosynthetic Pathway (HBP) showing the entry point for N-Acetyl-D-glucosamine.

## O-GlcNAcylation Signaling

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation acts as a nutrient sensor and plays a critical role in regulating a wide range of cellular processes, including signal transduction, transcription, and cell cycle progression.[5][6] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1]



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The dynamic cycle of O-GlcNAcylation, regulated by OGT and OGA.

## Experimental Protocols

The primary application of **N-Acetyl-D-glucosamine-13C3,15N** is as a metabolic tracer for quantitative studies. Below is a generalized experimental protocol for metabolic labeling of cultured cells for mass spectrometry-based proteomics.

# Protocol: Metabolic Labeling of Mammalian Cells with N-Acetyl-D-glucosamine-13C3,15N for O-GlcNAc Proteomics

Objective: To quantitatively analyze changes in protein O-GlcNAcylation in response to a specific treatment using stable isotope labeling.

Materials:

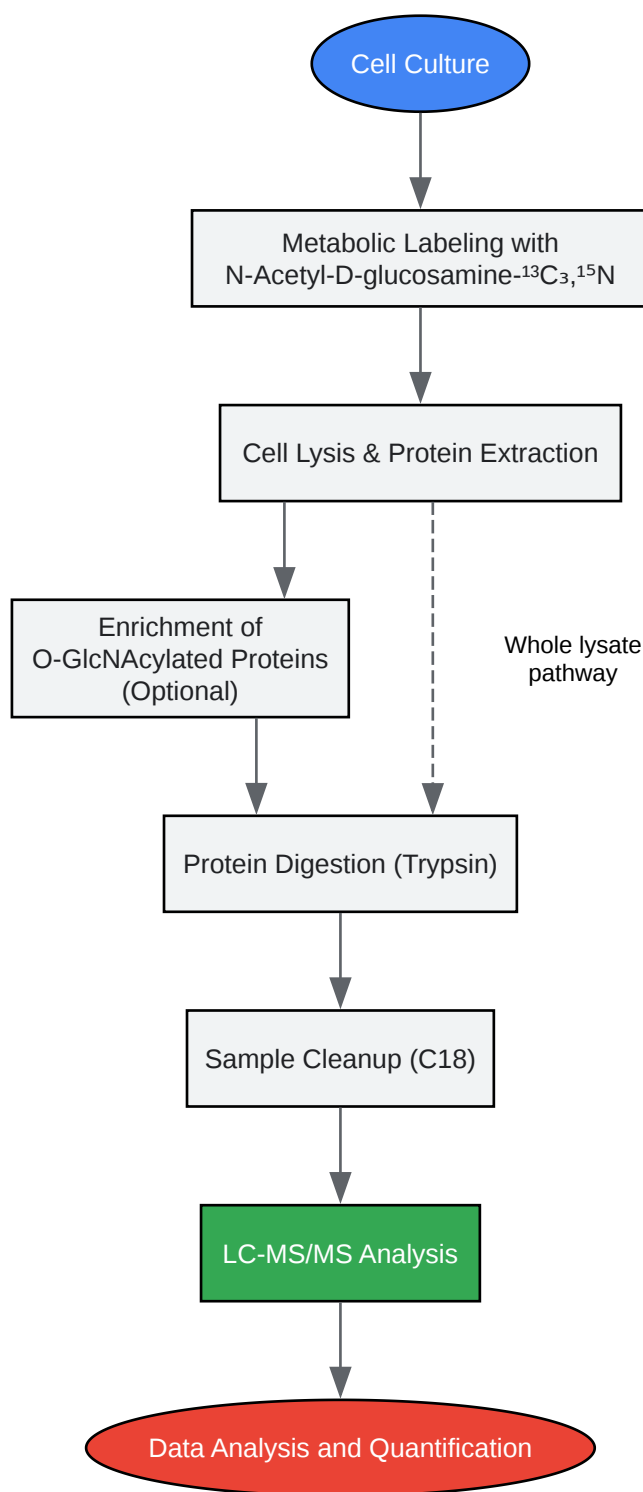
- Mammalian cell line of interest
- Complete cell culture medium
- Dialyzed fetal bovine serum (FBS)
- **N-Acetyl-D-glucosamine-13C3,15N**
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- O-GlcNAc antibody for immunoprecipitation
- Protein A/G agarose beads
- Digestion buffer (e.g., ammonium bicarbonate)
- Trypsin (mass spectrometry grade)
- Desalting columns (e.g., C18)
- Mass spectrometer (e.g., LC-MS/MS)

Procedure:

- Cell Culture and Labeling:

- Culture cells to ~70-80% confluency in standard complete medium.
- Prepare labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS and the desired concentration of **N-Acetyl-D-glucosamine-13C3,15N** (typically in the low millimolar range). A control culture should be grown in parallel with unlabeled N-Acetyl-D-glucosamine.
- Wash cells with PBS and replace the standard medium with the labeling medium.
- Incubate the cells for a sufficient duration to allow for incorporation of the labeled sugar into the O-GlcNAc modification. This time should be optimized for the specific cell line and experimental goals (typically 24-72 hours).
- Cell Lysis and Protein Quantification:
  - After the labeling period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
  - Clarify the lysate by centrifugation to remove cell debris.
  - Determine the protein concentration of the supernatant using a standard protein assay.
- Enrichment of O-GlcNAcylated Proteins (Optional but Recommended):
  - Incubate a defined amount of protein lysate with an O-GlcNAc specific antibody overnight at 4°C with gentle rotation.
  - Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
  - Wash the beads several times with lysis buffer to remove non-specific binding.
- Protein Digestion:
  - Elute the enriched proteins from the beads or directly process the whole-cell lysate.
  - Reduce and alkylate the proteins.

- Digest the proteins into peptides using trypsin overnight at 37°C.
- Sample Preparation for Mass Spectrometry:
  - Acidify the peptide mixture and desalt using a C18 column.
  - Elute the peptides and dry them under vacuum.
- LC-MS/MS Analysis:
  - Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis.
  - Analyze the samples on a high-resolution mass spectrometer. The instrument will detect the mass difference between the peptides from the labeled and unlabeled samples.
- Data Analysis:
  - Process the raw mass spectrometry data using specialized software to identify and quantify the O-GlcNAcylated peptides. The ratio of the peak intensities of the labeled and unlabeled peptide pairs will reflect the relative abundance of the O-GlcNAc modification.



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A generalized workflow for a metabolic labeling experiment using N-Acetyl-D-glucosamine-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N.



## Applications in Drug Development and Research

The use of **N-Acetyl-D-glucosamine-13C3,15N** is expanding in various research and development areas:

- **Target Validation:** By tracing the metabolic fate of GlcNAc, researchers can validate enzymes in the HBP and O-GlcNAcylation pathways as potential drug targets.
- **Mechanism of Action Studies:** This stable isotope-labeled compound can be used to understand how drugs affect specific metabolic pathways.
- **Quantitative Glycoproteomics:** It enables the accurate quantification of changes in glycosylation patterns on proteins, which is crucial in understanding disease progression and drug efficacy.
- **Flux Analysis:** It allows for the measurement of the rate of flow of metabolites through the Hexosamine Biosynthetic Pathway, providing insights into cellular metabolic status.[7]

In conclusion, **N-Acetyl-D-glucosamine-13C3,15N** is a vital tool for researchers and scientists in the field of glycobiology and drug development. Its ability to act as a metabolic tracer provides a powerful method for dissecting complex biological systems and for the quantitative analysis of post-translational modifications.

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